
8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6,7-dimethoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6,7-dimethoxychroman-4-one typically involves the bromination of 6,7-dimethoxychroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 8-Bromo-6,7-dimethoxychroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-Bromo-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .
科学的研究の応用
8-Bromo-6,7-dimethoxychroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Bromo-6,7-dimethoxychroman-4-one involves its interaction with specific molecular targets. For instance, derivatives of chroman-4-one have been shown to exhibit high binding affinities to certain proteins and enzymes, influencing their activity. The bromine and methoxy groups enhance these interactions by providing additional binding sites and modifying the electronic properties of the molecule .
類似化合物との比較
Similar Compounds
6,7-Dimethoxychroman-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-4-chromanone: Lacks the methoxy groups, which affects its solubility and interaction with biological targets.
6,8-Dibromo-2-pentylchroman-4-one: Contains additional bromine atoms and a pentyl group, leading to different chemical properties and applications.
Uniqueness
8-Bromo-6,7-dimethoxychroman-4-one is unique due to the combination of bromine and methoxy groups on the chroman-4-one scaffold. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
918300-43-3 |
|---|---|
分子式 |
C11H11BrO4 |
分子量 |
287.11 g/mol |
IUPAC名 |
8-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3 |
InChIキー |
ROVYEIDWQXAUDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


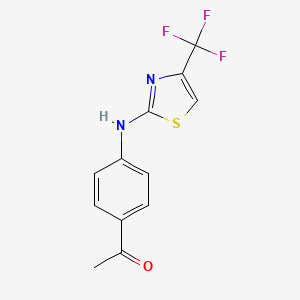
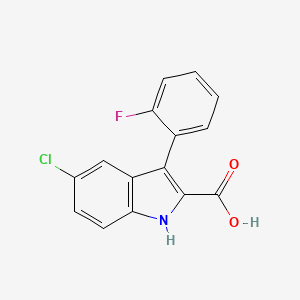
![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
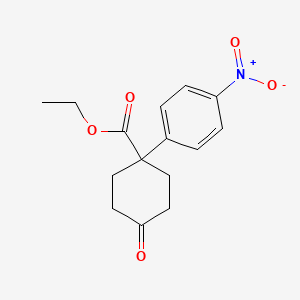

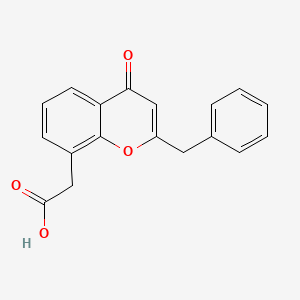
![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
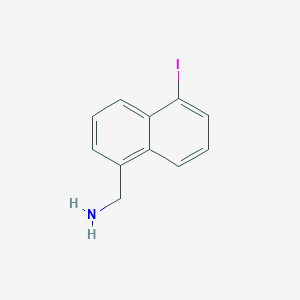


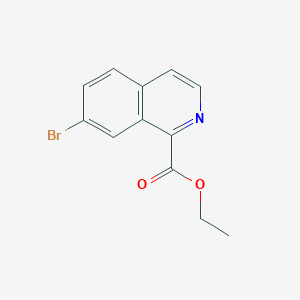
![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
